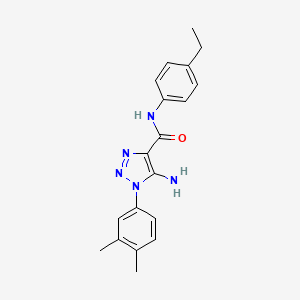
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1429418-56-3 . It has a molecular weight of 284.03 . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6FIN2O2/c7-1-2-10-3-4 (8)5 (9-10)6 (11)12/h3H,1-2H2, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 284.03 , and it is in the form of a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Biological Applications Pyrazole carboxylic acid derivatives, including compounds like 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid, are integral in heterocyclic compounds due to their diverse biological activities. They serve as significant scaffold structures and exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their versatile synthetic applicability and biological activity make them a focal point in organic chemistry and medicinal chemistry, offering a comprehensive overview of their synthesis and biologic applications. This mini-review serves as a guide for scientists in medicinal chemistry, presenting detailed synthetic methods and biological activities of these compounds (Cetin, 2020).
Synthesis of Pyrazole Heterocycles The pyrazole moiety, labeled as a pharmacophore, is crucial in many biologically active compounds and is extensively used as synthons in organic synthesis. Pyrazole derivatives are known for their widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. This review highlights the synthesis of pyrazole appended heterocyclic skeletons and provides valuable information for the design of more active biological agents through modifications and derivatizations, extending the categories of heterocyclic systems (Dar & Shamsuzzaman, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2O2/c7-1-2-10-3-4(8)5(9-10)6(11)12/h3H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKAFCFLWMWGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)


![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2418197.png)
![N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2418199.png)
![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418201.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2418208.png)
![N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2418209.png)


